Azathioprin-13C4

Übersicht

Beschreibung

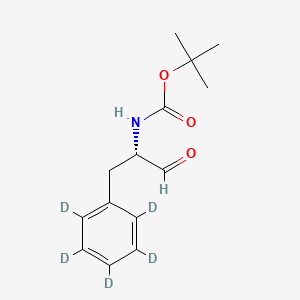

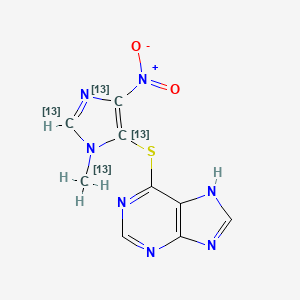

Azathioprine-13C4 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of azathioprine, an immunosuppressive medication commonly used to prevent organ transplant rejection and to treat autoimmune diseases. The incorporation of carbon-13 isotopes into the molecular structure of azathioprine-13C4 allows for detailed metabolic and pharmacokinetic studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Wissenschaftliche Forschungsanwendungen

Azathioprine-13C4 has a wide range of applications in scientific research:

Chemistry: Used in NMR spectroscopy and mass spectrometry to study the metabolic pathways and pharmacokinetics of azathioprine.

Biology: Helps in understanding the biochemical interactions and transformations of azathioprine in biological systems.

Medicine: Used in clinical research to monitor the metabolism and therapeutic efficacy of azathioprine in patients.

Wirkmechanismus

Target of Action

Azathioprine-13C4 primarily targets the cells of the immune system, particularly T and B lymphocytes . These cells play a crucial role in the body’s immune response, with T cells being involved in cell-mediated immunity and B cells being responsible for humoral immunity .

Mode of Action

Azathioprine-13C4 is a prodrug that is metabolized in the body to its active metabolites, mercaptopurine and thioguanine . These metabolites act as antagonists of purine metabolism, resulting in the inhibition of deoxyribonucleic acid (DNA), ribonucleic acid (RNA), and protein synthesis . This leads to a decrease in the proliferation of immune cells, thereby exerting its immunosuppressive effects .

Biochemical Pathways

Azathioprine-13C4 affects several biochemical pathways. It is converted into its active metabolites, mercaptopurine and thioguanine, by the action of hypoxanthine-guanine phosphoribosyltransferase (HPRT) and thiopurine methyltransferase (TPMT) enzymes . These metabolites then inhibit purine synthesis, which is crucial for the synthesis of DNA and RNA . This results in the inhibition of the proliferation of immune cells .

Pharmacokinetics

Azathioprine-13C4 is well-absorbed from the gastrointestinal tract and has a serum half-life of 0.2 to 0.5 hours and a biologic half-life of approximately 24 hours . It is a prodrug, which is approximately 30 percent protein-bound . Forty-five percent of the drug is excreted in the urine, and the remainder is metabolized to its principal metabolite, 6-mercaptopurine, which is formed by the action of glutathione in red blood cells .

Result of Action

The molecular and cellular effects of Azathioprine-13C4’s action primarily involve the suppression of the immune response. By inhibiting the synthesis of DNA, RNA, and proteins in immune cells, Azathioprine-13C4 reduces the proliferation of these cells, thereby dampening the immune response . This can help to prevent organ transplant rejection and to treat autoimmune diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Azathioprine-13C4. For instance, the presence of other medications can affect the metabolism of Azathioprine-13C4. Specifically, drugs that inhibit the enzymes involved in the metabolism of Azathioprine-13C4 can increase its toxicity . Additionally, individual genetic variations in the enzymes that metabolize Azathioprine-13C4 can affect its efficacy and safety .

Biochemische Analyse

Biochemical Properties

Azathioprine-13C4 interacts with various enzymes and proteins in the body. It is a prodrug of 6-mercaptopurine (6-MP), which is formed by the action of glutathione in red blood cells . The 6-MP is then further metabolized along competing routes, involving enzymes such as xanthine oxidase, thiopurine S-methyltransferase (TPMT), and hypoxanthine phosphoribosyl transferase .

Cellular Effects

Azathioprine-13C4 has significant effects on various types of cells and cellular processes. It acts as an antagonist of purine metabolism, resulting in the inhibition of deoxyribonucleic acid (DNA), ribonucleic acid (RNA), and protein synthesis . This leads to the inhibition of the proliferation of fast-growing cells such as lymphocytes .

Molecular Mechanism

Azathioprine-13C4 exerts its effects at the molecular level through several mechanisms. It is converted in vivo to the active metabolite 6-mercaptopurine (6-MP), which then undergoes further metabolism to form various metabolites . These metabolites can inhibit the synthesis of purines, disrupt DNA and RNA synthesis, and induce apoptosis .

Temporal Effects in Laboratory Settings

The effects of Azathioprine-13C4 can change over time in laboratory settings. It is rapidly eliminated from blood and is oxidized or methylated in erythrocytes and liver . No azathioprine or mercaptopurine is detectable in urine after 8 hours .

Dosage Effects in Animal Models

In animal models, the effects of Azathioprine-13C4 can vary with different dosages. For instance, in dogs, the standard azathioprine starting dose is 2 mg/kg orally once daily . The effects can vary depending on the individual animal’s metabolism and response to the drug .

Metabolic Pathways

Azathioprine-13C4 is involved in various metabolic pathways. It is metabolized to 6-mercaptopurine (6-MP), which is then further metabolized along competing routes . These pathways involve various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Azathioprine-13C4 is transported and distributed within cells and tissues. It is well-absorbed from the gastrointestinal tract and has a serum half-life of 0.2 to 0.5 hours and a biologic half-life of approximately 24 hours . It is approximately 30 percent protein-bound .

Subcellular Localization

Given its role as an antagonist of purine metabolism and its effects on DNA, RNA, and protein synthesis, it is likely that it interacts with various compartments or organelles within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of azathioprine-13C4 involves the incorporation of carbon-13 isotopes into the azathioprine molecule. This can be achieved through various synthetic routes, one of which includes the reaction of 6-mercaptopurine with 1-methyl-4-nitro-5-imidazolecarboxaldehyde-13C4 under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like triethylamine. The reaction mixture is then heated to facilitate the formation of azathioprine-13C4 .

Industrial Production Methods: Industrial production of azathioprine-13C4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The production facilities are equipped with advanced analytical instruments to monitor the synthesis process and to verify the isotopic enrichment of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Azathioprine-13C4 undergoes various chemical reactions, including:

Oxidation: Azathioprine-13C4 can be oxidized to form 6-thioinosine monophosphate.

Reduction: Reduction reactions can convert azathioprine-13C4 to its active metabolite, 6-mercaptopurine.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom in the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.

Reduction: Reducing agents such as sodium borohydride in an aqueous or alcoholic medium.

Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: 6-thioinosine monophosphate.

Reduction: 6-mercaptopurine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Azathioprine: The parent compound of azathioprine-13C4, used widely as an immunosuppressive agent.

6-Mercaptopurine: An active metabolite of azathioprine, used in the treatment of leukemia and autoimmune diseases.

6-Thioguanine: Another active metabolite of azathioprine, with similar immunosuppressive properties.

Uniqueness of Azathioprine-13C4: The incorporation of carbon-13 isotopes into azathioprine-13C4 makes it uniquely suited for detailed metabolic and pharmacokinetic studies. This isotopic labeling allows researchers to trace the compound’s metabolic pathways and to study its interactions at a molecular level with high precision .

Eigenschaften

IUPAC Name |

6-(3-(113C)methyl-5-nitro(2,4,5-13C3)imidazol-4-yl)sulfanyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N7O2S/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8/h2-4H,1H3,(H,10,11,12,13)/i1+1,4+1,7+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEKQMALGUDUQG-HXRDNURUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]N1[13CH]=N[13C](=[13C]1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747064 | |

| Record name | 6-{[1-(~13~C)Methyl-4-nitro(~13~C_3_)-1H-imidazol-5-yl]sulfanyl}-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346600-71-2 | |

| Record name | 6-{[1-(~13~C)Methyl-4-nitro(~13~C_3_)-1H-imidazol-5-yl]sulfanyl}-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)

![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/new.no-structure.jpg)

![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)

![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)